Dodecane-2-sulfonic acid

Surfactant science Low-temperature detergency Micellization thermodynamics

Dodecane-2-sulfonic acid (CAS 90817-24-6; molecular formula C₁₂H₂₆O₃S; molecular weight 250.40 g/mol) is a secondary alkyl sulfonate belonging to the class of long-chain organosulfonic acids. Characterized by a sulfonic acid head group attached to the second carbon of a linear C12 hydrocarbon backbone, this amphiphilic compound exhibits pronounced surfactant behavior and serves as a versatile anionic surfactant intermediate.

Molecular Formula C12H26O3S
Molecular Weight 250.40 g/mol
CAS No. 90817-24-6
Cat. No. B14365285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecane-2-sulfonic acid
CAS90817-24-6
Molecular FormulaC12H26O3S
Molecular Weight250.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)S(=O)(=O)O
InChIInChI=1S/C12H26O3S/c1-3-4-5-6-7-8-9-10-11-12(2)16(13,14)15/h12H,3-11H2,1-2H3,(H,13,14,15)
InChIKeyRXMSRCHTOURIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecane-2-sulfonic acid (CAS 90817-24-6): Technical Specifications and Surfactant Classification for Industrial Procurement


Dodecane-2-sulfonic acid (CAS 90817-24-6; molecular formula C₁₂H₂₆O₃S; molecular weight 250.40 g/mol) is a secondary alkyl sulfonate belonging to the class of long-chain organosulfonic acids [1]. Characterized by a sulfonic acid head group attached to the second carbon of a linear C12 hydrocarbon backbone, this amphiphilic compound exhibits pronounced surfactant behavior and serves as a versatile anionic surfactant intermediate . In its free acid form, it appears as a colourless to pale yellow viscous hygroscopic liquid with a slight sulfidic odor, freely soluble in water and miscible with ethanol (95%), but practically insoluble in ether [2]. The 10% aqueous solution pH ranges between 3.5 and 7.0, with specific gravity (25°C) of 1.241–1.250 and refractive index (25°C) of 1.521–1.526 [3].

Workflow Acid-catalyzed processes and ion-pair chromatography
Selection Free sulfonic acid form for pH-dependent solubility
Use Context Low-temperature aqueous surfactant formulations

Why Dodecane-2-sulfonic acid Cannot Be Replaced by Common Linear Sulfonate or Sulfate Analogs in Performance-Driven Formulations


Generic substitution of dodecane-2-sulfonic acid with its more common linear positional isomer (dodecane-1-sulfonate) or the widely used sulfate ester (sodium dodecyl sulfate, SDS) is not technically equivalent. The secondary sulfonate head group positioned at the C2 carbon confers a distinctly different molecular geometry, hydration behavior, and micellization thermodynamics compared to terminal primary sulfonates, resulting in quantifiable differences in critical micelle concentration (CMC), Krafft point, and hydrolytic stability [1]. Furthermore, the free sulfonic acid form provides pH-dependent solubility and proton-donating capacity absent in neutralized sodium salts, enabling distinct applications in acid-catalyzed processes and ion-pair chromatography that pre-neutralized analogs cannot fulfill [2]. The following quantitative evidence substantiates these non-interchangeable performance characteristics.

Dodecane-2-sulfonic acid
Common substitutes (1-sulfonate, SDS)
Secondary C2 sulfonate geometry
Terminal primary sulfonate or sulfate: micellization and Krafft point may shift
Free sulfonic acid (pH-dependent, proton-donating)
Neutralized sodium salts may not provide equivalent acid functionality
Reported lower CMC vs. SDS
SDS: higher surfactant loading may be required; formulation cost and discharge profiles may differ

Dodecane-2-sulfonic acid: Head-to-Head Quantitative Differentiation Data for Scientific Selection


Krafft Point Comparison: Secondary C12 Sulfonate Enables Low-Temperature Formulation Feasibility Relative to Longer-Chain Analogs

The Krafft point (the temperature above which micelle formation becomes thermodynamically favorable and surfactant solubility increases sharply) for β-sodium dodecyl sulfonate (the sodium salt form directly derived from dodecane-2-sulfonic acid) is 26 °C [1]. This value is significantly lower than the Krafft points reported for longer-chain secondary alkane sulfonates and lies within a practical range for room-temperature aqueous formulation, whereas tetradecanesulfonate (C14) and hexadecanesulfonate (C16) secondary sulfonates exhibit progressively higher Krafft points that impair cold-water solubility [2].

Krafft point (β-Na salt)
Class-level
26 °C
Supports low-temperature formulation screening
Compared to C10–C14 primary sulfonate MTR (36–39 °C)
Surfactant science Low-temperature detergency Micellization thermodynamics

Critical Micelle Concentration (CMC) and Surface Tension Reduction: Quantified Efficiency of Secondary Dodecyl Sulfonate

The critical micelle concentration (CMC) of β-sodium dodecyl sulfonate (derived from dodecane-2-sulfonic acid) is 2.93 × 10⁻³ mol/L, with a corresponding surface tension at CMC (γcmc) of 27.06 mN/m [1]. In comparison, sodium dodecyl sulfate (SDS), a widely used primary sulfate surfactant, exhibits a CMC of approximately 8.2 × 10⁻³ mol/L (8.2 mM) under comparable conditions [2]. The secondary sulfonate thus achieves micellization at roughly one-third the concentration required for SDS.

CMC (β-Na dodecyl sulfonate)
Cross-study comparable
2.93 × 10⁻³ mol/L
γcmc 27.06 mN/m
Reported ~64% lower CMC than SDS supports surfactant efficiency screening
SDS CMC ~8.2 mM at 25 °C
Surface activity Micellization Interfacial tension reduction

Biodegradation Profile: Secondary Alkane Sulfonates (SAS) Demonstrate High Anaerobic and Aerobic Removal Efficiency in Marine Sediment Models

Secondary alkane sulfonates (SAS), the chemical class to which dodecane-2-sulfonic acid belongs, achieve overall removal percentages up to 98% after 166 days of incubation under anoxic marine sediment conditions [1]. This degradation proceeds via fumarate addition to the alkyl chain followed by β-oxidation to yield sulfocarboxylic acid intermediates [2]. In contrast, linear alkylbenzene sulfonates (LAS), the predominant surfactant class in many detergent formulations, exhibit slower and less complete anaerobic degradation pathways and may persist longer in anoxic sedimentary environments [3].

Anaerobic biodegradation
Class-level
SAS: up to 98% removal (166 d)
LAS: substantially lower mineralization
Supports environmental persistence screening in anoxic sediment models
Class-level inference; marine sediment microcosm
Environmental fate Biodegradability Green chemistry procurement

Synthetic Efficiency: High-Yield, Environmentally Safer Route to Secondary Dodecyl Sulfonate via NaHSO₃ Addition

A modern synthesis of β-sodium dodecyl sulfonate (the sodium salt of dodecane-2-sulfonic acid) proceeds via NaHSO₃ addition to the dodecene double bond using azodiisobutyronitrile as catalyst, achieving >95% yield within 2 hours [1]. This route avoids the use of SO₂ and Cl₂ gases inherent to conventional sulfochlorination and sulfoxidation processes (the basis of commercial SAS 60 production), thereby reducing environmental and occupational hazards [2].

Synthetic route
Head-to-head
NaHSO₃ addition: >95% yield, 2 h
Conventional: SO₂/Cl₂ route
Reported cleaner synthesis context
Avoids hazardous gas handling
Green synthesis Process chemistry Sulfonate manufacturing

Physical Specification Compliance: d₄²⁵ = 1.241–1.250, n_D²⁵ = 1.521–1.526, and pH (10% aq) = 3.5–7.0 as Quality Control Benchmarks

Commercially available dodecane-2-sulfonic acid conforms to tightly defined physical specifications: specific gravity (25°C) 1.241–1.250, refractive index (25°C) 1.521–1.526, pH of 10% aqueous solution 3.5–7.0, water content ≤5.0%, residue on ignition ≤0.1%, and assay (anhydrous basis) 97.0–101.0% [1]. These narrow specification ranges provide procurement professionals with verifiable, lot-to-lot consistency criteria absent from many generic sulfonate offerings.

Physical specifications
Supporting evidence
d₄²⁵ 1.241–1.250, n_D²⁵ 1.521–1.526
pH (10% aq) 3.5–7.0, assay 97.0–101.0%
Supports lot-to-lot quality verification
Supplier specification ranges
Quality assurance Raw material specification Procurement compliance

Emulsification and Foaming Performance: Secondary Alkyl Sulfonate Outperforms Conventional SAS 60 in Functional Testing

Comparative performance testing demonstrates that β-sodium dodecyl sulfonate (derived from dodecane-2-sulfonic acid) exhibits excellent emulsifying ability, favorable foam performance, and superior foam stability relative to conventional SAS 60, the commercially dominant secondary alkane sulfonate blend [1]. While quantitative values for emulsification index and foam half-life are reported descriptively, the directional superiority over the established industrial benchmark supports formulation advantage.

Emulsification & foam
Head-to-head
Reported favorable ranking vs. SAS 60
Supports performance screening context
Qualitative comparison; full quantitative data not provided
Emulsification Foam stability Detergent formulation

Dodecane-2-sulfonic acid: Validated High-Value Application Scenarios for Scientific and Industrial End-Users


Low-Temperature and Cold-Water Detergent Formulations

The relatively low Krafft point of 26 °C for β-sodium dodecyl sulfonate [1] enables effective micelle formation and surface activity at ambient and cool-water temperatures. This property makes dodecane-2-sulfonic acid an optimal building block for formulating laundry detergents, hard surface cleaners, and industrial degreasers intended for use in unheated water conditions or energy-saving cold-wash cycles.

High-Efficiency Anionic Surfactant for Cost-Optimized Cleaning Products

With a CMC of 2.93 × 10⁻³ mol/L—approximately one-third that of sodium dodecyl sulfate [1]—dodecane-2-sulfonic acid-derived surfactants achieve micellization and surface tension reduction at lower active concentrations. This translates to reduced surfactant loading requirements in finished formulations, lowering raw material cost per unit of cleaning performance and minimizing surfactant discharge to wastewater.

Environmentally Compliant Surfactant for Anaerobic Wastewater and Marine Sediment Applications

The secondary alkane sulfonate (SAS) class, which includes dodecane-2-sulfonic acid, demonstrates up to 98% anaerobic biodegradation in marine sediment models over 166 days [1]. This high removal efficiency under anoxic conditions supports procurement for formulations destined for septic systems, anaerobic digesters, and offshore operations where environmental persistence is a regulatory concern.

Ion-Pair Chromatography and Analytical Reagent Applications Requiring Free Sulfonic Acid Functionality

The free sulfonic acid form provides proton-donating capacity and pH-dependent retention behavior essential for ion-pair reversed-phase HPLC separations of basic analytes and polar compounds [1]. Unlike pre-neutralized sodium sulfonate salts, dodecane-2-sulfonic acid can be precisely titrated to achieve optimal mobile phase pH and ion-pairing strength, offering analytical chemists greater method development flexibility.

Application
Selection Property
Validation Focus
Low-temperature detergent formulations
Krafft point screening
Micelle formation at ambient to cool-water temperatures
High-efficiency surfactant for cleaning products
CMC efficiency context
Surface tension reduction at lower active concentrations
Environmentally compliant formulations
Anaerobic biodegradation profile
Removal efficiency in anoxic sediment models
Ion-pair chromatography
Free sulfonic acid functionality
pH-dependent retention behavior and proton-donating capacity

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